Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid

Catalog No.
S662478
CAS No.
120-74-1
M.F
C8H10O2
M. Wt
138.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid

CAS Number

120-74-1

Product Name

Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid

IUPAC Name

bicyclo[2.2.1]hept-5-ene-2-carboxylic acid

Molecular Formula

C8H10O2

Molecular Weight

138.16 g/mol

InChI

InChI=1S/C8H10O2/c9-8(10)7-4-5-1-2-6(7)3-5/h1-2,5-7H,3-4H2,(H,9,10)

InChI Key

FYGUSUBEMUKACF-UHFFFAOYSA-N

SMILES

C1C2CC(C1C=C2)C(=O)O

Canonical SMILES

C1C2CC(C1C=C2)C(=O)O

Corrosion Protection

Transition Metal-Catalyzed Dimerization of Alkene

Synthesis of Acetylenic Esters

Synthesis of Norbornene-Derived Homopolymers

Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid is a bicyclic organic compound with the molecular formula C8H10O2C_8H_{10}O_2 and a molecular weight of approximately 138.16 g/mol. This compound features a unique bicyclic structure characterized by a seven-membered ring containing two double bonds, specifically located at the 5th position of the bicyclo framework and a carboxylic acid functional group at the 2nd position. It is also known by several synonyms, including 5-norbornene-2-carboxylic acid and bicyclo(2.2.1)hept-2-ene-5-carboxylic acid .

Typical of carboxylic acids, including:

  • Esterification: Reaction with alcohols to form esters.
  • Decarboxylation: Removal of the carboxyl group under specific conditions, yielding hydrocarbons.
  • Diels-Alder Reactions: This compound can act as a diene or dienophile in cycloaddition reactions due to its conjugated double bond system .

Additionally, it has been utilized in the synthesis of transition metal complexes, indicating its versatility in coordination chemistry .

The synthesis of bicyclo[2.2.1]hept-5-ene-2-carboxylic acid typically involves:

  • Diels-Alder Reaction: This method combines cyclopentadiene with ethyl acrylate to yield the bicyclic structure.
    • Reaction conditions generally require heat and may utilize catalysts to enhance yield.
  • Hydrolysis of Esters: The corresponding esters can be hydrolyzed to obtain the carboxylic acid form .

These methods highlight its accessibility for synthetic chemists interested in constructing complex organic molecules.

Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid finds applications primarily in:

  • Fragrance Industry: Used as a key ingredient in perfumes and personal care products due to its pleasant odor profile.
  • Chemical Synthesis: Serves as an intermediate in organic synthesis, particularly in creating more complex molecules or materials.

Its unique structural features make it valuable for developing new fragrances and enhancing existing formulations .

Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid shares structural similarities with several related compounds, which include:

Compound NameStructural FeaturesUnique Aspects
Bicyclo[3.3.0]octa-1,3-dieneLarger bicyclic system with different double bond placementMore rigid structure; used in polymer chemistry
Bicyclo[1.1.0]butaneSmaller bicyclic systemHighly strained; not commonly used in fragrances
Bicyclo[3.3.1]nonaneThree rings; more complex structurePotential applications in medicinal chemistry
NorborneneSimilar bicyclic structure but lacks carboxylic groupWidely used in polymerization processes

Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid is unique due to its specific carboxylic acid functionality combined with its bicyclic structure, which enhances its utility in both fragrance applications and chemical synthesis compared to other similar compounds.

XLogP3

1.2

GHS Hazard Statements

Aggregated GHS information provided by 44 companies from 3 notifications to the ECHA C&L Inventory.;
H314 (97.73%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Other CAS

934-30-5
120-74-1

General Manufacturing Information

Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid: ACTIVE

Dates

Last modified: 08-15-2023

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